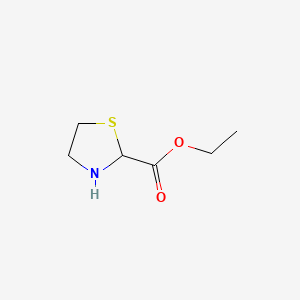







|
REACTION_CXSMILES
|
Cl.[SH:2][CH2:3][CH2:4][NH2:5].[C:6]([O:10][CH2:11][CH3:12])(=[O:9])[CH:7]=O>>[S:2]1[CH2:3][CH2:4][NH:5][CH:7]1[C:6]([O:10][CH2:11][CH3:12])=[O:9] |f:0.1|
|


|
Name
|
|
|
Quantity
|
22.6 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.SCCN
|
|
Name
|
|
|
Quantity
|
20.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=O)(=O)OCC
|
|
Name
|
3A
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
The mixture is filtered
|
|
Type
|
CUSTOM
|
|
Details
|
the filtrate is evaporated in vacuo
|
|
Type
|
FILTRATION
|
|
Details
|
the residue is filtered through silica gel
|
|
Type
|
CUSTOM
|
|
Details
|
the product is crystallized from methylene chloride/tert.-butyl methyl ether
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S1C(NCC1)C(=O)OCC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 27 g | |
| YIELD: CALCULATEDPERCENTYIELD | 84.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |